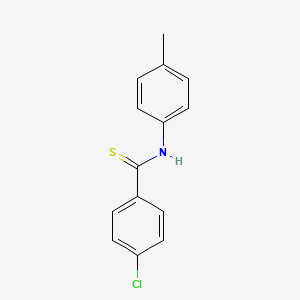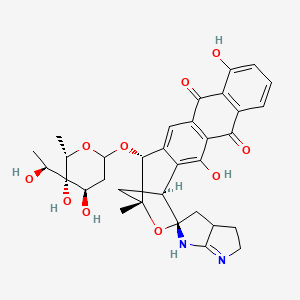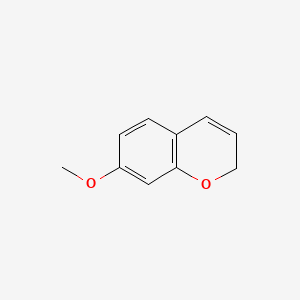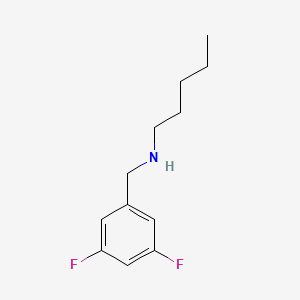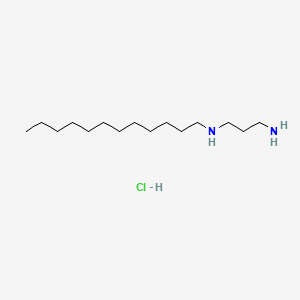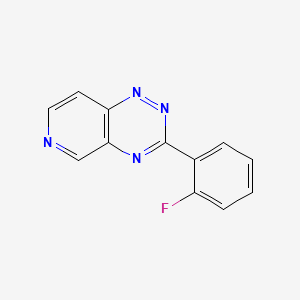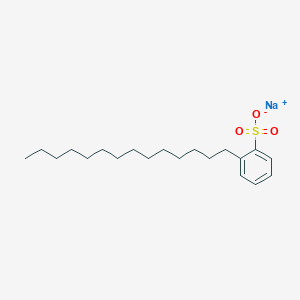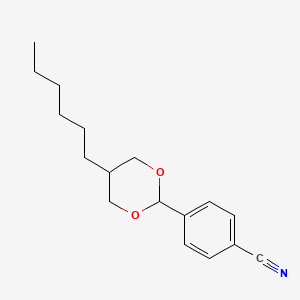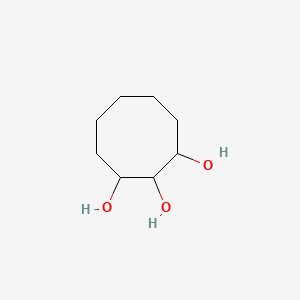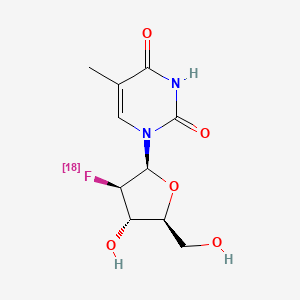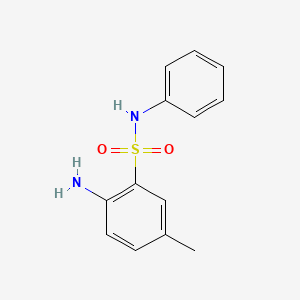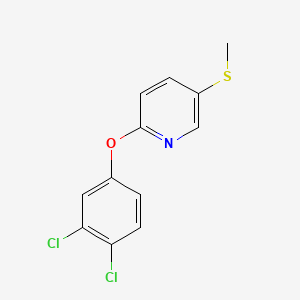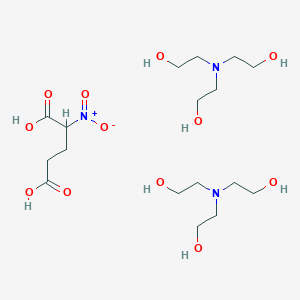
Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate is a chemical compound with the molecular formula C17H37N3O12 and a molecular weight of 475.49 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl and ammonium groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of bis(tris(2-hydroxyethyl)ammonium) nitroglutarate typically involves the reaction of tris(2-hydroxyethyl)amine with nitroglutaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) nitroglutarate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and other non-covalent forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate can be compared with other similar compounds such as:
Tris(2-hydroxyethyl)ammonium nitrate: Similar in structure but with a nitrate group instead of a nitroglutarate group.
Bis(2-hydroxyethyl)ammonium nitroacetate: Contains fewer hydroxyl groups and a different nitro-containing moiety. The uniqueness of this compound lies in its multiple hydroxyl and ammonium groups, which provide enhanced reactivity and versatility in various applications.
Properties
CAS No. |
97552-76-6 |
|---|---|
Molecular Formula |
C17H37N3O12 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitropentanedioic acid |
InChI |
InChI=1S/2C6H15NO3.C5H7NO6/c2*8-4-1-7(2-5-9)3-6-10;7-4(8)2-1-3(5(9)10)6(11)12/h2*8-10H,1-6H2;3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
WCKMQAUCEBJREO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


